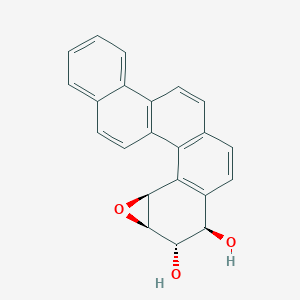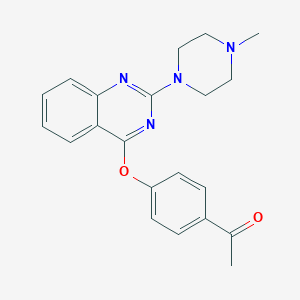
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Applications De Recherche Scientifique
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- targets FGFR tyrosine kinases, which play a critical role in cancer cell growth and survival. By inhibiting the activity of these kinases, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- prevents the growth and proliferation of cancer cells. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, further reducing tumor growth.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are all implicated in cancer cell growth and survival. In addition, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to reduce the expression of genes involved in cancer cell proliferation and survival. Finally, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy. However, there are also limitations to the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- in lab experiments. It is a potent inhibitor of FGFR tyrosine kinases, which may make it difficult to distinguish between the effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of these kinases. In addition, the use of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- may be limited by its toxicity and side effects.
Orientations Futures
There are several potential future directions for research on Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. One area of research is the development of combination therapies that include Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and other inhibitors of cancer cell growth and survival. Another area of research is the development of more selective inhibitors of FGFR tyrosine kinases, which may reduce the toxicity and side effects of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-. Finally, there is a need for further research on the mechanism of action of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- and its potential use in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- involves several steps, starting with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-methyl-1-piperazinyl)aniline to form the corresponding amide. The amide is then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form the quinazoline ring. Finally, the quinazoline intermediate is reacted with 4-(dimethylamino)phenol to form the target compound, Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)-.
Propriétés
Numéro CAS |
129112-42-1 |
|---|---|
Nom du produit |
Ethanone, 1-(4-((2-(4-methyl-1-piperazinyl)-4-quinazolinyl)oxy)phenyl)- |
Formule moléculaire |
C21H22N4O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-[4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C21H22N4O2/c1-15(26)16-7-9-17(10-8-16)27-20-18-5-3-4-6-19(18)22-21(23-20)25-13-11-24(2)12-14-25/h3-10H,11-14H2,1-2H3 |
Clé InChI |
BTNKYUBXQPGOCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
Autres numéros CAS |
129112-42-1 |
Synonymes |
Acetophenol, 4-(2-(4-methyl-1-piperzinyl)-4-quinazolinyloxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
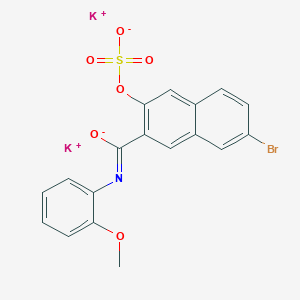
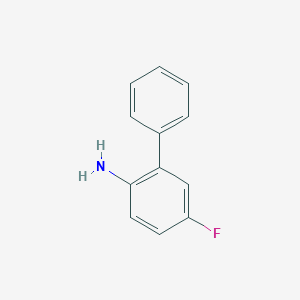
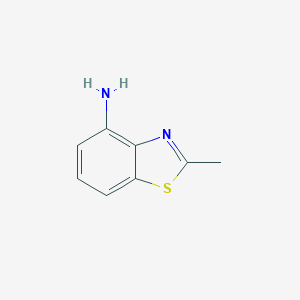
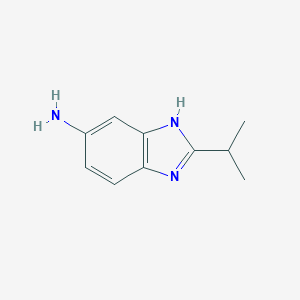
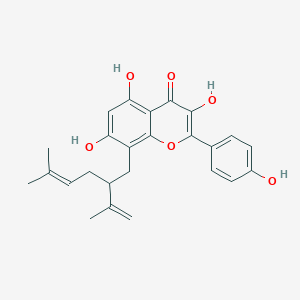
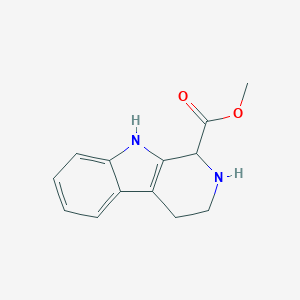

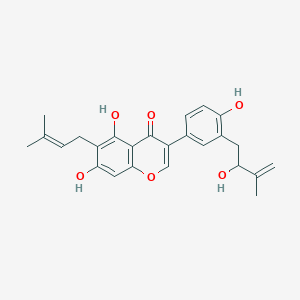
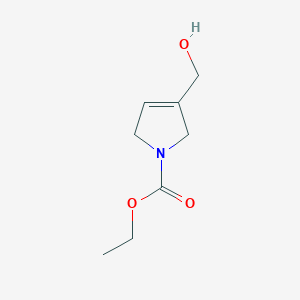
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
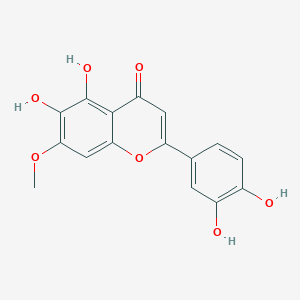
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)
